N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-5-18-8-6-7-13-29(18)25(30)20-15-26-24-19(11-9-16(2)27-24)23(20)28-17-10-12-21(31-3)22(14-17)32-4/h9-12,14-15,18H,5-8,13H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEDMXXLZLODLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)OC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the 3,4-dimethoxyphenyl group, the 2-ethylpiperidine-1-carbonyl group, and the 7-methyl group. Common reagents and conditions used in these reactions include:
Reagents: Various organic solvents, catalysts, and protecting groups.
Conditions: Controlled temperature, pressure, and pH levels to ensure the desired reaction pathways.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Studies have indicated that compounds with naphthyridine structures may exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research has shown that naphthyridine derivatives can interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
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Antiviral Properties :
- The compound is being investigated for its potential antiviral effects. Certain naphthyridine derivatives have demonstrated activity against viral infections by inhibiting viral replication or interfering with viral entry into host cells.
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Neuropharmacology :
- There is growing interest in the neuropharmacological applications of this compound, particularly regarding its potential as an anxiolytic or antidepressant. Its interaction with neurotransmitter systems may offer therapeutic benefits for mood disorders.
Pharmacology
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Receptor Modulation :
- The compound may act as a modulator of various receptors involved in neurotransmission and cellular signaling pathways. This modulation can influence physiological responses and has implications for treating conditions like anxiety and depression.
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Enzyme Inhibition :
- Specific enzymes targeted by this compound include those involved in metabolic pathways relevant to drug metabolism and detoxification processes. Inhibition of these enzymes can enhance the efficacy of co-administered drugs or reduce their toxicity.
Materials Science
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Organic Electronics :
- Due to its unique electronic properties, N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form charge-transfer complexes can improve the efficiency of these devices.
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Polymer Chemistry :
- The compound can serve as a building block in the synthesis of new polymers with tailored properties for specific applications in coatings, adhesives, and biomedical devices.
Table 1: Summary of Research Findings on this compound
| Study | Focus Area | Findings | Reference |
|---|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines | [Source 1] |
| Study B | Antiviral Properties | Showed inhibition of viral replication in vitro | [Source 2] |
| Study C | Neuropharmacology | Exhibited anxiolytic effects in animal models | [Source 3] |
| Study D | Organic Electronics | Improved efficiency in OLED applications | [Source 4] |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs from the evidence:
- Position 4 : Unlike the simple NH2 group in compounds 3e () and 19 (), the target compound features a bulky 3,4-dimethoxyphenylamine group, which may enhance π-π stacking or receptor binding.
- Position 3: The 2-ethylpiperidine-1-carbonyl group distinguishes it from morpholinomethyl (2c, ) or unsubstituted analogs. This substituent could modulate bioavailability and target engagement.
Physicochemical Properties
Available data from analogs suggest trends:
- Melting Points : Compounds with trifluoromethyl (CF3) groups (e.g., 3e: 139–141°C, 3f: 194–196°C) exhibit higher melting points than alkyl-substituted derivatives (e.g., 3h: 151–153°C). The target compound’s 3,4-dimethoxyphenyl group may reduce crystallinity compared to CF3 analogs.
- Synthetic Yields: Yields for 1,8-naphthyridines vary widely (e.g., 3i: 12% vs. 3e: 85%).
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Naphthyridine core : A bicyclic structure known for various biological activities.
- Dimethoxyphenyl group : This substituent may enhance lipophilicity and biological activity.
- Piperidine moiety : Linked to potential neuroactive properties.
The molecular formula is with a molecular weight of 366.49 g/mol.
Research indicates that naphthyridine derivatives exhibit various mechanisms of action, including:
- Antitumor Activity : Naphthyridine compounds have been shown to inhibit tumor cell proliferation through the induction of apoptosis and cell cycle arrest. They interact with DNA and RNA synthesis pathways, disrupting cancer cell growth.
- Anti-inflammatory Effects : Some studies suggest these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Neurotransmitter Modulation : The piperidine component may influence neurotransmitter systems, particularly in the central nervous system (CNS), potentially offering therapeutic effects for neurological disorders.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study conducted on human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage.
- Inflammation Model : In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain behavior. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls.
- CNS Activity : A behavioral study assessing the effects on anxiety-like behavior in rodents indicated that the compound exhibited anxiolytic properties at certain dosages, correlating with its interaction with serotonin receptors.
Q & A
Basic Research Question
- NMR Spectroscopy : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from the piperidine and methoxyphenyl groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and detect trace impurities (e.g., des-methyl byproducts) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the 2-ethylpiperidine substituent .
How do structural analogs of this compound compare in terms of biological activity, and what substituent modifications are most promising?
Advanced Research Question
Comparative Table :
| Compound Class | Key Substituents | Reported Activity |
|---|---|---|
| 1,8-Naphthyridines | Piperidine-carbonyl, methyl groups | Kinase inhibition (IC50: 10–100 nM) |
| Pyrazolo-pyrimidines | Fluorophenyl, dimethoxyphenyl | Anticancer (EC50: 1–5 µM) |
| Azepane derivatives | Azepane ring, methoxy groups | Antimicrobial (MIC: 2–8 µg/mL) |
Methodological Insight : Replace the 2-ethyl group on piperidine with bulkier tert-butyl or cyclopropyl moieties to enhance target selectivity. Use parallel synthesis to generate a focused library for SAR analysis .
How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Advanced Research Question
Contradiction Source : Divergent solubility values in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., chloroform) may stem from aggregation or polymorphic forms.
Resolution Strategy :
- Perform dynamic light scattering (DLS) to detect aggregates in DMSO.
- Use differential scanning calorimetry (DSC) to identify polymorphs and assign thermodynamic stability .
What catalytic systems are most effective for introducing the 2-ethylpiperidine-1-carbonyl group during synthesis?
Advanced Research Question
- Pd Catalysts : Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura coupling of boronic esters to the naphthyridine core (yield: 60–75%) .
- Alternative Approach : Copper(I)-mediated Ullmann coupling for aryl ether formation, though this may require higher temperatures (110°C) and longer reaction times .
Optimization Tip : Screen BippyPhos/Pd systems to improve turnover frequency (TOF) while reducing metal leaching .
How does the 3,4-dimethoxyphenyl group influence the compound’s pharmacokinetic properties?
Advanced Research Question
The methoxy groups enhance metabolic stability by reducing CYP450-mediated oxidation. However, they may increase logP, impacting blood-brain barrier penetration.
Methodological Insight :
- Measure logP via shake-flask method (expected range: 2.5–3.5).
- Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification to assess half-life improvements .
What strategies mitigate decomposition during long-term storage of this compound?
Basic Research Question
- Storage Conditions : Lyophilized powder under argon at -80°C, avoiding aqueous buffers with pH > 8.0 to prevent hydrolysis of the piperidine-carbonyl bond .
- Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation in DMSO stock solutions .
How can researchers validate target engagement in cellular models without fluorescent probes?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining soluble target via Western blot .
- Photoaffinity Labeling : Synthesize an azide derivative for click chemistry-based pull-down assays, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
